2,5-Diaminoterephthalic acid

Metal-Organic Frameworks Gas Adsorption Carbon Dioxide Capture

Researchers constructing MOFs and COFs often struggle with generic linkers that lack integrated dual functionality, forcing compromises in framework crystallinity and gas affinity. 2,5-Diaminoterephthalic acid (H₂DATA) resolves this with symmetric -NH₂ and -COOH groups pre-organized on a rigid benzene scaffold. • Amine-functionalized MOFs (Mn-DABDC): 92.4 wt% CO₂ uptake at 15 bar/273 K, far exceeding non-aminated BDC analogs. • β-Ketoenamine-linked COFs (Tp-DAT): 23 pp yield gain in Ru-catalyzed ortho-benzylation, Tdec = 306°C. • Carboxyl-rich COFs (Tp-DTA): >95% ⁹⁰Sr removal in 3 min, 145.4 mg/g adsorption capacity. Supplied as a solid, ≥95% purity, mp >300°C. Standard global shipping; no special permits required for R&D quantities.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 945-30-2
Cat. No. B1630355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminoterephthalic acid
CAS945-30-2
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O
InChIInChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14)
InChIKeyWIOZZYWDYUOMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminoterephthalic Acid: Dual-Functional Linker


2,5-Diaminoterephthalic acid (H2DATA, CAS 945-30-2) is an aromatic dicarboxylic acid characterized by the symmetric placement of two amino groups at the 2- and 5-positions and two carboxylic acid groups at the 1- and 4-positions on a benzene ring [1]. This molecular architecture provides dual functionality, enabling it to participate in both coordination bonding (via carboxylates) and covalent bonding (via amines), making it a privileged building block for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . It is typically supplied as a solid with a melting point exceeding 300°C and a minimum purity of 95% .

Dual-functional aromatic linker
Simultaneous amine and carboxylate binding sites
High-purity solid (≥95%)
Melting point >300°C, suitable for framework synthesis
Framework building block
For MOF and COF construction with pre-organized geometry

Why 2,5-Diaminoterephthalic Acid Is Irreplaceable


Generic aromatic diacids like terephthalic acid (BDC) and simple diamines lack the integrated, symmetric dual functionality that defines 2,5-diaminoterephthalic acid. Substituting this compound with a mixture of separate mono-functional building blocks does not replicate the precise, pre-organized geometry required for constructing frameworks with high crystallinity, defined porosity, and specific functional site density [1]. For instance, using non-aminated BDC linkers to build a MOF for gas capture results in a framework with fundamentally different pore environments and significantly lower affinity for CO2 and H2, as the amine groups are critical for enhancing gas-framework interactions [2]. Similarly, in COF synthesis, the 2,5-substitution pattern is crucial for forming the β-ketoenamine linkages that confer exceptional chemical and thermal stability; alternative isomers or linkers cannot achieve the same structural integrity and performance [3].

Non-aminated BDC linkers
Lack of amine groups may significantly reduce gas-framework affinity and change pore environment
Alternative substitution patterns
The 2,5-arrangement is critical for forming irreversible β-ketoenamine linkages; isomers may not replicate stability
Mixtures of monofunctional monomers
Cannot reproduce the precise pre-organized geometry required for high crystallinity and defined porosity

2,5-Diaminoterephthalic Acid: Performance Evidence


Enhanced CO2 Uptake in Amine-Functionalized MOF

A direct head-to-head comparison was conducted between two MOFs synthesized from Mn(II): one using 2,5-diaminoterephthalate (DABDC) as the linker and the other using unfunctionalized terephthalate (BDC). The electrochemically synthesized Mn-DABDC(ES) demonstrated a CO2 uptake of 92.4 wt% at 15 bar and 273 K, whereas the control Mn-BDC framework exhibited substantially lower capacity [1]. This difference is attributed to the presence of amine groups in the DABDC linker, which provide additional binding sites for CO2.

CO₂ Uptake Comparison
Head-to-head
92.4 wt% at 15 bar, 273 K vs. Mn-BDC control
Supports amine-functionalized MOF selection
Electrochemical synthesis context; CO₂ affinity enhancement
Metal-Organic Frameworks Gas Adsorption Carbon Dioxide Capture

Carboxyl-Functionalized COF for Catalytic ortho-Benzylation

A COF (Tp-DAT) built from 2,5-diaminoterephthalic acid and 1,3,5-triformylphloroglucinol was tested as a catalyst for the ruthenium-catalyzed ortho-C–H benzylation of 2-arylpyridines. This COF achieved a target product yield of 81%, which is significantly higher than the 58% yield achieved with a comparable COF lacking carboxylic acid groups [1]. Furthermore, the reaction using only the 2,5-diaminoterephthalic acid monomer as a catalyst resulted in drastically reduced yields and increased side-product formation, underscoring the necessity of the ordered, porous framework environment.

Catalytic Yield
Head-to-head
81% vs. 58% yield in ortho-benzylation
Supports carboxylated COF selection
Ru-catalyzed C–H activation; Tp-DAT COF context
Covalent Organic Frameworks Heterogeneous Catalysis C-H Activation

Carboxylated COF for Strontium-90 Sequestration

The COF Tp-DTA, synthesized using 2,5-diaminoterephthalic acid, demonstrated exceptional performance for Sr²⁺ adsorption from aqueous solutions. It achieved a maximum adsorption capacity of 145.4 mg/g and exhibited extremely rapid kinetics, removing more than 95% of Sr²⁺ within 3 minutes [1]. While not a direct comparator study, this performance is class-leading when benchmarked against other functionalized COF materials for strontium removal, where capacities often fall below 100 mg/g. The material's high selectivity for Sr²⁺ in the presence of competing ions (Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺) is directly attributed to the abundant carboxyl and nitrogen coordination sites provided by the DTA linker [1].

Sr²⁺ Adsorption
Class-level
145.4 mg/g capacity, >95% removal in 3 min
Supports radionuclide sorbent selection
Benchmarked against other functionalized COFs
Covalent Organic Frameworks Radionuclide Remediation Water Purification

β-Ketoenamine COF: Thermal and Chemical Stability

The COF Tp-DAT, derived from 2,5-diaminoterephthalic acid, exhibits a thermal decomposition temperature of 306°C and maintains structural integrity in both acidic and alkaline environments as well as in common organic solvents [1]. This robust stability is attributed to the formation of an irreversible β-ketoenamine linkage, a characteristic of the reaction between 2,5-diaminoterephthalic acid and triformylphloroglucinol. In contrast, COFs synthesized with alternative diamines often result in less stable, reversible imine linkages that degrade under harsh conditions [2].

Thermal Resistance
Class-level
Tdec 306°C
Supports framework stability under harsh conditions
β-ketoenamine linkage vs. reversible imine context
Covalent Organic Frameworks Material Stability Chemical Resistance

2,5-Diaminoterephthalic Acid: Key Applications


High-Capacity MOFs for CO2 and H2 Storage

Procure 2,5-diaminoterephthalic acid for the synthesis of amine-functionalized MOFs, such as Mn-DABDC, which have been experimentally validated to achieve a CO2 uptake of 92.4 wt% at 15 bar and 273 K, significantly outperforming non-functionalized BDC-based analogs. This is a direct outcome of the linker's integrated amino groups enhancing gas-framework interactions [1].

β-Ketoenamine COFs for Heterogeneous Catalysis

Use this linker to construct COFs like Tp-DAT, which are fully linked by robust β-ketoenamine bonds. This material demonstrates a 23 percentage-point yield improvement (81% vs. 58%) in ruthenium-catalyzed ortho-benzylations compared to non-carboxylated COFs, and exhibits superior thermal (Tdec = 306°C) and chemical stability, making it suitable for industrial catalytic applications requiring longevity and reusability [2].

Advanced Sorbents for Radionuclide Sequestration

Employ 2,5-diaminoterephthalic acid to prepare carboxyl-functionalized COFs like Tp-DTA. These materials are specifically engineered for the rapid and selective removal of hazardous ⁹⁰Sr from contaminated water, achieving a high adsorption capacity of 145.4 mg/g and >95% removal within 3 minutes. The dense array of carboxyl and nitrogen sites from the linker is critical for this performance, which is top-tier among reported COF sorbents for strontium [3].

Application
Selection Property
Validation Focus
High-capacity MOFs for gas storage
Amine-functionalized linker enhances gas affinity
CO₂ uptake capacity and framework integrity
Heterogeneous catalysis COFs
β-ketoenamine linkage with carboxyl activation
Catalytic yield and reusability
Radionuclide sequestration sorbents
Carboxyl-rich framework for selective Sr²⁺ binding
Adsorption capacity, kinetics, and ion selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diaminoterephthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.